molecular formula C13H11ClN2O B1436924 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol CAS No. 1412953-15-1

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1436924
CAS No.: 1412953-15-1
M. Wt: 246.69 g/mol
InChI Key: VLTQMLUFTGSPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial enzymes, potentially affecting oxidative phosphorylation processes . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound’s interaction with proteins can also influence protein folding and stability, thereby affecting cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in mitochondrial function, leading to altered energy production and increased oxidative stress . Additionally, it can affect calcium homeostasis and the progression of cell division, potentially leading to chromosomal instability . These cellular effects highlight the compound’s potential impact on various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit mitochondrial enzymes involved in oxidative phosphorylation, thereby disrupting ATP synthesis . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including persistent changes in mitochondrial activity and gene expression . These temporal effects are essential for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced mitochondrial function and improved cellular metabolism . At higher doses, it can lead to toxic or adverse effects, including mitochondrial dysfunction, oxidative stress, and cellular damage . Understanding the dosage effects is critical for optimizing the compound’s use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and other metabolic processes . The compound’s impact on metabolic flux and metabolite levels can lead to changes in cellular energy production and overall metabolism. These interactions are vital for understanding the compound’s role in cellular physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in mitochondria, for example, can significantly impact mitochondrial function and cellular energy production

Properties

IUPAC Name

4-(3-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTQMLUFTGSPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 3
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 4
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 5
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.